molecular formula C8H11Cl2N3 B3422779 (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride CAS No. 267874-51-1

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride

Cat. No.: B3422779
CAS No.: 267874-51-1
M. Wt: 220.10 g/mol
InChI Key: QGCVTNMXYDMSSZ-UHFFFAOYSA-N
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Description

(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride: is a chemical compound with the molecular formula C8H9N3.2ClH. It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride typically involves the reaction of benzimidazole derivatives with amines under specific conditions. One common method includes the reaction of benzimidazole with formaldehyde and ammonium chloride, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as crystallization and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted benzimidazole derivatives .

Scientific Research Applications

Chemistry: In chemistry, (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug development. Its derivatives are studied for their pharmacological effects and potential therapeutic applications .

Industry: In the industrial sector, this compound is used in the production of various chemical products, including pharmaceuticals and agrochemicals. It is also utilized in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

    Benzimidazole: The parent compound of (1H-Benzimidazol-5-ylmethyl)amine dihydrochloride, known for its broad range of biological activities.

    2-Methylbenzimidazole: A derivative with a methyl group at the 2-position, exhibiting different chemical and biological properties.

    5-Nitrobenzimidazole:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3H-benzimidazol-5-ylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3.2ClH/c9-4-6-1-2-7-8(3-6)11-5-10-7;;/h1-3,5H,4,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGCVTNMXYDMSSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)NC=N2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267874-51-1
Record name (1H-1,3-benzodiazol-5-yl)methanamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1H-Benzimidazol-5-ylmethyl)amine dihydrochloride
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